molecular formula C25H20BrN3O B2619831 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-88-7

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2619831
CAS No.: 901229-88-7
M. Wt: 458.359
InChI Key: CJNHZTWCRYFNQB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It has a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Heterocycles are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The quinoline core could potentially be formed using methods like the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . The bromophenyl and dimethylphenyl groups could be introduced using electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, with a bromophenyl group at the 3-position, a dimethylphenyl group at the 1-position, and a methoxy group at the 8-position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The methoxy group could potentially be cleaved under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity, and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and testing of its biological activity .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O/c1-15-7-8-19(11-16(15)2)29-25-21-13-20(30-3)9-10-23(21)27-14-22(25)24(28-29)17-5-4-6-18(26)12-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNHZTWCRYFNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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